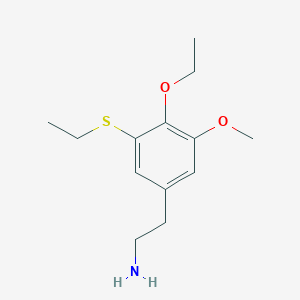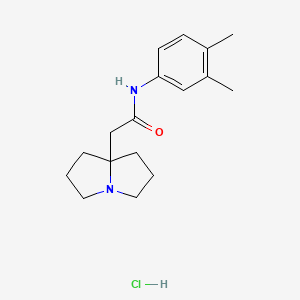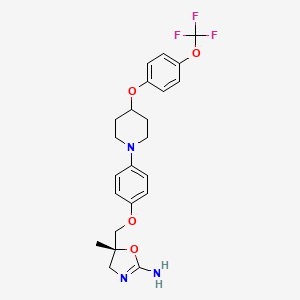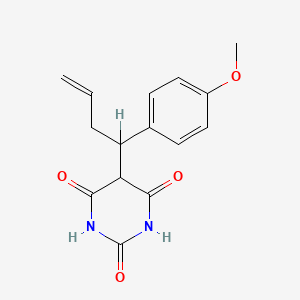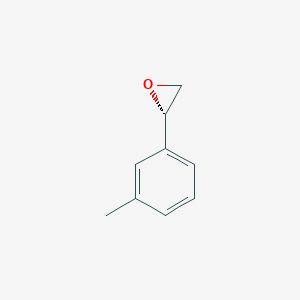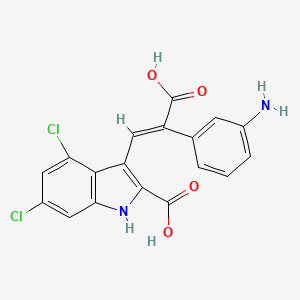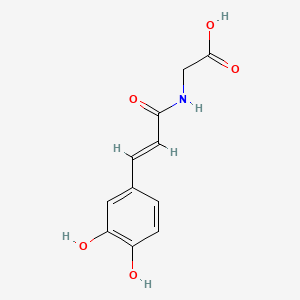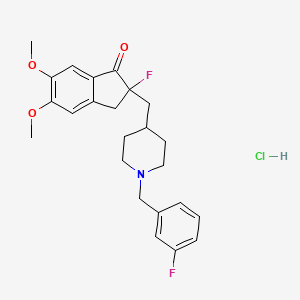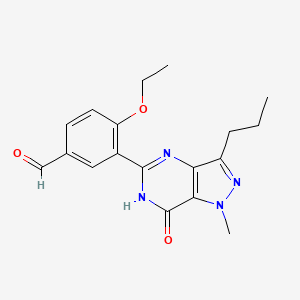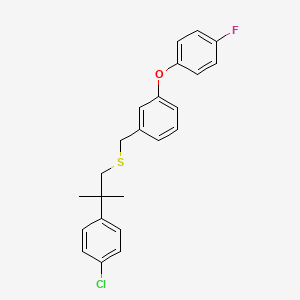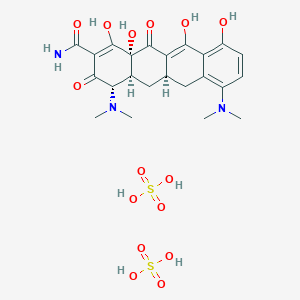
Minocycline disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minocycline disulfate is a derivative of minocycline, a second-generation tetracycline antibiotic. Minocycline is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. This compound, like its parent compound, exhibits similar antibacterial properties but with enhanced stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Minocycline disulfate can be synthesized through the reaction of minocycline with sulfuric acid. The process involves dissolving minocycline in a suitable solvent, such as water or methanol, and then adding sulfuric acid to form the disulfate salt. The reaction is typically carried out at room temperature with constant stirring until the formation of the disulfate salt is complete.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Minocycline disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the minocycline molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Minocycline disulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of tetracycline antibiotics.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and stability of minocycline-based treatments.
Mecanismo De Acción
Minocycline disulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome and thus inhibiting the elongation of the peptide chain . This action effectively stops bacterial growth and replication. Additionally, this compound has been shown to modulate inflammatory responses and protect against oxidative stress, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
Minocycline disulfate is compared with other tetracycline antibiotics, such as doxycycline and tetracycline. While all these compounds share a similar core structure and mechanism of action, this compound stands out due to its enhanced stability and solubility. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
List of Similar Compounds
Doxycycline: Another second-generation tetracycline with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: A first-generation tetracycline antibiotic with a broader spectrum of activity but lower stability compared to this compound.
This compound’s unique properties make it a valuable compound in both research and therapeutic applications, offering advantages over other tetracycline antibiotics in terms of stability and solubility.
Propiedades
Fórmula molecular |
C23H31N3O15S2 |
|---|---|
Peso molecular |
653.6 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H27N3O7.2H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;2*1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*(H2,1,2,3,4)/t9-,11-,17-,23-;;/m0../s1 |
Clave InChI |
QMIKLZHMUAVJNG-QVVXJPBESA-N |
SMILES isomérico |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


